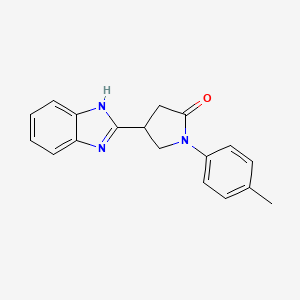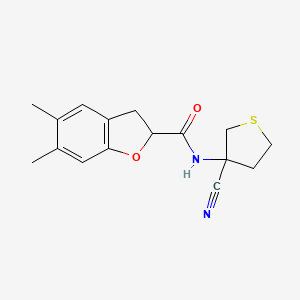![molecular formula C17H15N3OS B2667397 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea CAS No. 1207005-55-7](/img/structure/B2667397.png)
1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea” is a benzothiazole-based compound . Benzothiazole derivatives have been synthesized and studied for their potential as anti-tubercular and anti-Parkinsonian agents .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various techniques. The reactivity of the molecule can be influenced by the presence of the benzothiazole and urea functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the melting point of the compound can be determined using thermal analysis . The solubility of the compound in various solvents can also be studied.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has shown that tri-substituted ureas containing N-heterocyclic substituents exhibit significant amino-imino tautomerism, crucial for understanding their chemical behavior and potential applications. These compounds, including those related to 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea, have been synthesized and characterized by spectroscopic methods, revealing insights into their structural and conformational properties (I. Iriepa & J. Bellanato, 2013).
Antifilarial Activity
Compounds structurally similar to this compound have demonstrated potential as antifilarial agents. The synthesis of derivatives by reacting appropriate isocyanates with 2-amino-5-benzoylbenzimidazole or by reacting methyl (5-benzoylbenzimidazol-2-yl)carbamate with various amines showed promising activity against Brugia pahangi and Litomosoides carinii, indicating their potential use in treating filarial infections (S. Ram et al., 1984).
Anticancer Activity
The design and synthesis of 1-substituted phenyl quinazolinones analogues, targeting tumor necrosis factor-alpha converting enzyme (TACE), have highlighted the role of urea and thiourea groups in enhancing cytotoxic effects. This research underscores the potential of urea derivatives, including those related to this compound, as potent anticancer agents through modulation of specific biochemical pathways (Dhokale Sandhya et al., 2020).
Anthelmintic Activity
Novel derivatives of thiazolidinones, including compounds related to this compound, have been synthesized and evaluated for their anthelmintic activity. These studies have led to the identification of compounds with good to moderate efficacy against parasitic worms, showcasing their potential in developing new treatments for parasitic infections (S. Sarkar et al., 2013).
Inhibition of Tyrosine Kinase Receptors
Research into benzimidazole-ureas as inhibitors of VEGFR-2 and TIE-2 kinase receptors, which are implicated in angiogenesis, has revealed a critical role for the N1 nitrogen in both the benzimidazole and urea moieties. This line of inquiry highlights the potential of urea derivatives in targeting pathways essential for cancer growth and metastasis, demonstrating their applicability in cancer therapy (M. Hasegawa et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-2-10-18-17(21)19-13-7-5-6-12(11-13)16-20-14-8-3-4-9-15(14)22-16/h2-9,11H,1,10H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXUIASFZGHFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-dimethylbenzyl)-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2667315.png)
![Methyl 4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylate](/img/structure/B2667317.png)
![N-(1-cyanocyclopentyl)-2-({2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2667319.png)

![ethyl 2-(benzo[d]thiazole-6-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2667323.png)


![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2667328.png)

![2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B2667330.png)

![4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine hydrochloride](/img/no-structure.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2667335.png)
![8-oxo-N-phenethyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2667336.png)